Ethyl hydroperoxide
Overview
Description
It is a colorless liquid that is miscible with water and diethyl ether . Ethyl hydroperoxide is known for its role as an oxidizing agent and is used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hydroperoxide can be synthesized through several methods:
Catalytic Reaction: One common method involves the catalytic reaction of ethane with hydrogen peroxide.
Photocatalytic Oxidation: Another method is the photocatalytic oxidation of ethane, where ethane reacts with oxygen under visible light to form this compound.
Flame Formation: this compound can also be formed in the flame of burning alkanes.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of ethane with hydrogen peroxide, utilizing catalysts such as Fe- and Cu-containing ZSM-5 .
Chemical Reactions Analysis
Types of Reactions: Ethyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: this compound can be reduced to ethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen and catalysts like Fe- and Cu-containing ZSM-5.
Reduction Reactions: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution Reactions: Various nucleophiles can be used to replace the hydroperoxide group.
Major Products:
Oxidation: The major products include ethyl alcohol and acetaldehyde.
Reduction: The primary product is ethanol.
Substitution: Depending on the nucleophile, various substituted ethyl compounds can be formed.
Scientific Research Applications
Ethyl hydroperoxide has several applications in scientific research:
Mechanism of Action
Ethyl hydroperoxide exerts its effects through the generation of free radicals. These radicals can induce oxidative damage to proteins, lipids, and DNA, leading to various biological effects . The compound’s mechanism of action involves the formation of reactive oxygen species (ROS) that can interact with cellular components, causing oxidative stress and potential cell death .
Comparison with Similar Compounds
Ethyl hydroperoxide is part of a broader class of organic peroxides, which include:
Mthis compound (CH₃OOH): Similar in structure but with a methyl group instead of an ethyl group.
Tert-butyl hydroperoxide (C₄H₉OOH): Contains a tert-butyl group and is commonly used as a radical initiator.
Cumene hydroperoxide (C₆H₅C(CH₃)₂OOH): Used in the production of phenol and acetone.
Uniqueness: this compound is unique due to its relatively simple structure and its ability to act as both an oxidizing agent and a radical reservoir. Its applications in regulating oxidative stress and potential use in medicine set it apart from other hydroperoxides .
Properties
IUPAC Name |
hydroperoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIHKRJJMKBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184402 | |
Record name | Ethyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-74-1 | |
Record name | Hydroperoxide, ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3031-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL HYDROPEROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08608DV9AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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